Isoxazolo[5,4-b]pyridin-3-ylmethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-b]pyridin-3-ylmethanol typically involves the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles . One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides . Functionalization at position 6 can be achieved by reacting isoxazole with keto esters .
Industrial Production Methods
These methods often involve large-scale reactions under controlled conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-b]pyridin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Isoxazolo[5,4-b]pyridin-3-ylmethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antitumor and pesticidal properties.
Medicine: Investigated for its pharmacological potential, particularly in developing new therapeutic agents.
Industry: Utilized in agrochemistry for its pesticidal activity and as a herbicide antidote.
Mechanism of Action
like other heterocyclic compounds, it likely interacts with various molecular targets and pathways, influencing biological processes . Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-b]pyridin-3-ylmethanol can be compared to other isoxazolo[4,5-b]pyridine derivatives, which also exhibit diverse biological activities . These compounds include:
- Isoxazolo[4,5-b]pyridine
- Isoxazolo[3,4-b]pyridine
Uniqueness
This compound is unique due to its specific structure and the resulting biological activities.
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-b]pyridin-3-ylmethanol |
InChI |
InChI=1S/C7H6N2O2/c10-4-6-5-2-1-3-8-7(5)11-9-6/h1-3,10H,4H2 |
InChI Key |
MQHHCIJDCSCGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2CO |
Origin of Product |
United States |
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